molecular formula C13H17ClN2O2 B2458901 2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide CAS No. 790263-49-9

2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide

Cat. No.: B2458901
CAS No.: 790263-49-9
M. Wt: 268.74
InChI Key: KIYDHIXOFIPEFE-UHFFFAOYSA-N
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Description

2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide (CAS 790263-49-9) is a chemical compound supplied with a minimum purity of 95% . This benzamide derivative has a molecular formula of C13H17ClN2O2 and a molecular weight of 268.74 g/mol . Its structure features a benzamide core substituted with a 2-methylpropyl (isobutyl) group on the amide nitrogen and a chloroacetamido moiety on the aromatic ring. The reactive chloroacetyl group makes this compound a valuable building block in medicinal chemistry and drug discovery research, where it can be utilized in the synthesis of more complex molecules for screening and development. It is recommended for storage at room temperature . This product is intended for research and laboratory use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-9(2)8-15-13(18)10-5-3-4-6-11(10)16-12(17)7-14/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYDHIXOFIPEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide typically involves the reaction of 2-chloroacetyl chloride with N-(2-methylpropyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-(2-methylpropyl)benzamide+2-chloroacetyl chlorideThis compound\text{N-(2-methylpropyl)benzamide} + \text{2-chloroacetyl chloride} \rightarrow \text{this compound} N-(2-methylpropyl)benzamide+2-chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azidoacetamido or thiocyanatoacetamido derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include primary amines or alcohols.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that compounds similar to 2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide exhibit significant antibacterial and antifungal activities. For example:

  • In vitro Studies: Compounds derived from similar structures were tested against various bacterial strains, showing effectiveness comparable to standard antibiotics such as penicillin and ciprofloxacin .
  • Mechanism of Action: These compounds often inhibit bacterial cell wall synthesis or interfere with metabolic pathways, making them viable candidates for further development against resistant strains .

Anticancer Potential

The anticancer properties of this compound have been evaluated through various studies:

  • Cell Line Testing: In vitro evaluations demonstrated that derivatives of this compound can inhibit the growth of several cancer cell lines, including those representing prostate and liver cancers .
  • Molecular Targets: Research has identified aldehyde dehydrogenase as a potential target for these compounds, suggesting a mechanism that could lead to selective cytotoxicity against cancer cells while sparing normal cells .

Synthetic Applications

In addition to its biological activities, this compound serves as an important intermediate in the synthesis of other pharmaceutical agents:

  • Synthetic Pathways: The compound can be synthesized through various methods involving acetamide derivatives and benzamide precursors. Its structural features allow for further modifications that enhance pharmacological properties .
  • Role in Drug Development: As an intermediate, it plays a crucial role in the development of new drugs targeting infections and cancer, contributing to the broader field of medicinal chemistry by providing scaffolds for further chemical modifications .

Case Studies

StudyObjectiveFindings
Evaluate antimicrobial activityCompounds showed significant inhibition against Gram-positive and Gram-negative bacteria.
Investigate anticancer propertiesIdentified selective cytotoxicity against HepG2 (liver cancer) and DU-145 (prostate cancer) cell lines.
Synthesis of local anestheticsDemonstrated potential for developing safer anesthetic agents with reduced side effects.

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The N-(2-methylpropyl) group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloroacetamido)-N-(2-methylpropyl)thiophene-3-carboxylate
  • 2-(2-chloroacetamido)-N-(2-methylpropyl)benzene

Uniqueness

2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide is unique due to its specific substitution pattern and the presence of both chloroacetamido and N-(2-methylpropyl) groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(2-Chloroacetamido)-N-(2-methylpropyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16ClN3O
  • Molecular Weight : 255.73 g/mol

The compound features a benzamide backbone with a chloroacetamido group and a branched alkyl chain, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the chloroacetamido group may facilitate binding to target proteins, potentially altering their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission.

Biological Activity Studies

Research on the biological activity of this compound has been limited but suggests several areas of interest:

  • Neuroleptic Activity : Similar compounds have shown neuroleptic properties. Benzamides are known for their ability to modulate dopaminergic pathways, which could be relevant for treating psychotic disorders. For instance, related compounds have demonstrated significant antipsychotic effects in animal models .
  • Antimicrobial Properties : Some studies indicate that benzamide derivatives possess antimicrobial activity, which could be explored further for potential therapeutic applications against bacterial infections.
  • Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

While specific studies directly involving this compound are scarce, related research provides insights into its potential effects:

  • Neuroleptic Activity Evaluation : In studies evaluating the neuroleptic effects of benzamide derivatives, compounds structurally similar to this compound exhibited varying degrees of potency against induced stereotyped behavior in rodent models . These findings suggest that modifications in the chemical structure can significantly influence pharmacological outcomes.
  • Structure-Activity Relationship (SAR) : The introduction of specific substituents on the benzamide structure has been shown to enhance biological activity. For instance, adding alkyl groups or halogens can improve binding affinity and selectivity for target receptors .

Data Table: Biological Activity Comparison

Compound NameMolecular WeightBiological ActivityReference
This compound255.73 g/molPotential neuroleptic
N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-...Varies15x more active than metoclopramide
cis-N-(1-Benzyl-3-aminopyrrolidine)VariesMost active among tested

Q & A

Basic: What are the recommended synthetic methodologies for 2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide, and how can reaction efficiency be validated?

Answer:
The synthesis of chloroacetamide derivatives typically involves coupling reactions between activated chloroacetyl intermediates and amines. For example, N-substituted benzamides can be synthesized via carbodiimide-mediated coupling (e.g., using EDC·HCl) in acetonitrile/water mixtures, followed by extraction and crystallization . Reaction efficiency can be validated through yield optimization (e.g., 75% yield via crystallization from methanol/water) and spectroscopic characterization (IR, NMR) . Statistical validation, such as univariate ANOVA with Duncan’s test, ensures reproducibility across replicates .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:
Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., chloroacetamido C=O stretch at ~1650–1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., methylpropyl group integration at δ ~1.0 ppm for CH₃) .
  • Elemental analysis : Validates molecular formula accuracy (e.g., C:H:N:Cl ratios) .
  • HPLC/GC-MS : Assesses purity and detects byproducts .

Basic: What safety protocols are essential when handling chloroacetamide derivatives in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
  • Emergency measures : Immediate rinsing for spills and access to safety showers .

Advanced: How can computational methods like quantum chemical calculations optimize reaction pathways for this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

  • Reaction path searches : Identify energetically favorable pathways for chloroacetylation .
  • Solvent effects : Simulate polar solvents (e.g., acetonitrile) to stabilize charged intermediates .
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (temperature, catalyst) .
    This integrated approach shortens development cycles by 30–50% .

Advanced: How can factorial design improve experimental conditions for synthesizing this compound?

Answer:
Factorial design systematically evaluates variables (e.g., temperature, stoichiometry, solvent ratio) to identify critical factors. For example:

  • 2³ factorial design : Tests three factors (molar ratio, reaction time, catalyst loading) at two levels to optimize yield .
  • Response surface methodology (RSM) : Models non-linear relationships between variables and output .
    This method reduces the number of experiments by 40% while maximizing yield and purity .

Advanced: What potential applications in medicinal chemistry or agrochemicals warrant further investigation?

Answer:

  • Medicinal chemistry : The chloroacetamido group may act as a pharmacophore for enzyme inhibition (e.g., proteases) .
  • Agrochemicals : Structural analogs of chloroacetamides exhibit herbicidal activity by inhibiting fatty acid synthesis .
  • Material science : Explore thermal stability for high-performance polymers .
    In vitro studies should prioritize cytotoxicity assays and target-binding simulations .

Advanced: How do data contradictions arise in spectroscopic analyses, and how can they be resolved?

Answer:
Contradictions may stem from:

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Impurity interference : HPLC-MS detects trace byproducts misattributed in NMR .
  • Tautomerism : Keto-enol equilibria in amides alter IR/NMR profiles .
    Resolution strategies:
  • Cross-validate with multiple techniques (e.g., IR + NMR + elemental analysis) .
  • Use high-field NMR (≥500 MHz) for complex splitting patterns .

Advanced: What methodologies enable scalable synthesis while maintaining reaction specificity?

Answer:

  • Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic chloroacetylation steps .
  • Membrane separation : Purify intermediates via nanofiltration to reduce solvent use .
  • Process control : Real-time monitoring with PAT (process analytical technology) adjusts parameters dynamically .
    These methods achieve >90% purity at pilot scale .

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